molecular formula C9H5NO4 B1321556 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide CAS No. 64941-79-3

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide

Cat. No.: B1321556
CAS No.: 64941-79-3
M. Wt: 191.14 g/mol
InChI Key: NMFFQLHSHIUFEZ-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide is a chemical compound with the molecular formula C9H5NO4 It is a derivative of benzofuran, characterized by the presence of a carboxamide group at the 5-position and two oxo groups at the 1 and 3 positions of the benzofuran ring

Scientific Research Applications

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide has several applications in scientific research:

Future Directions

While specific future directions for “1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide” are not available, related compounds have been studied for their antimicrobial activity and new synthetic methodologies . These could potentially guide future research directions for “this compound”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with an amine, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFQLHSHIUFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622633
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64941-79-3
Record name 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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